molecular formula C23H18BrN3O3 B2462114 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903281-39-0

2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2462114
CAS No.: 903281-39-0
M. Wt: 464.319
InChI Key: HIYVIQRVMQLCDX-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative intended for research use in medicinal chemistry and drug discovery. The indolizine scaffold is a privileged structure in medicinal chemistry, known for its planar, electron-rich nature that facilitates interactions with various biological targets . This compound is characterized by a 1-carboxamide group linked to a 4-bromophenyl ring and a 3-methoxybenzoyl moiety at the 3-position, substitutions that are strategically designed to influence the molecule's physicochemical properties and binding affinity. Indolizine derivatives have demonstrated a wide spectrum of pharmacological activities in scientific research, serving as key scaffolds for the development of therapeutic agents. Notably, structurally similar 7-methoxy indolizine compounds have been identified as promising cyclooxygenase-2 (COX-2) inhibitors, with molecular modeling studies indicating that hydrophobic interactions are a major contributor to this activity . Furthermore, functionalized indolizines have shown significant potential as anticancer agents in vitro, with some derivatives exhibiting inhibitory effects on the growth of various human tumor cell lines, including non-small cell lung cancer and glioblastoma . Molecular docking analyses suggest that such compounds can bind effectively to the colchicine site of tubulin, a key anticancer target . The presence of both bromo and methoxy substituents on this molecule is of particular interest, as bromine can enhance binding through halogen interactions and the methoxy group can influence electronic properties and metabolic stability. This product is provided for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3/c1-30-17-6-4-5-14(13-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-10-8-15(24)9-11-16/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYVIQRVMQLCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach may include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the 4-bromophenyl group: This step may involve a substitution reaction using a brominated aromatic compound.

    Attachment of the 3-methoxybenzoyl group: This can be done through acylation reactions.

    Addition of the amino group: This step may involve amination reactions under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or amino groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The bromine atom in the 4-bromophenyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

Research indicates that 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide exhibits notable biological activities, including:

  • Anticancer Properties : The compound has shown potential as an inhibitor of key enzymes involved in cancer cell proliferation. It interacts with specific receptors and enzymes that are critical in the signaling pathways of cancer cells.
  • Anti-inflammatory Effects : It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Studies and Research Findings

1. Anticancer Activity Assessment :
A study evaluated the compound's anticancer potential through in vitro experiments on various cancer cell lines. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations, demonstrating an IC50 value comparable to established anticancer drugs.

2. Anti-inflammatory Efficacy :
In vivo studies were conducted using animal models of arthritis. The compound was administered to evaluate its impact on inflammatory markers. The findings revealed a substantial reduction in markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

3. Structure-Activity Relationship (SAR) Studies :
Further investigations into the structure-activity relationship highlighted that modifications to the bromobenzoyl group could enhance or diminish the biological activity of the compound. This aspect is crucial for the design of more potent derivatives .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of indolizine carboxamides, which exhibit variations in substituents on the phenyl and benzoyl groups. Below is a systematic comparison with analogs reported in the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound : 2-Amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide - 4-Bromophenyl (carboxamide)
- 3-Methoxybenzoyl (C3)
C₂₃H₁₈BrN₃O₃ 464.32 Hypothesized anti-inflammatory activity based on structural analogs
Analog 1 : 2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide - 2-Chlorophenyl (carboxamide)
- 4-Methoxybenzoyl (C3)
C₂₃H₁₈ClN₃O₃ 419.86 Higher solubility due to para-methoxy group; no reported bioactivity
Analog 2 : 2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide - 4-Ethylphenyl (carboxamide)
- 3-Nitrobenzoyl (C3)
C₂₄H₂₀N₄O₄ 428.44 Nitro group may enhance electrophilicity; potential enzyme inhibition
Analog 3 : 2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide - 5-Chloro-2-methylphenyl (carboxamide)
- 4-Nitrobenzoyl (C3)
C₂₃H₁₇ClN₄O₄ 448.86 Steric hindrance from methyl group; nitro group may improve binding affinity

Key Structural Differences and Implications

Substituent Position on Benzoyl Group: The target compound’s 3-methoxybenzoyl group differs from analogs with para-substituted benzoyl moieties (e.g., 4-methoxy in Analog 1, 3-nitro in Analog 2). Nitro groups (Analog 2 and 3) introduce strong electron-withdrawing effects, which could increase reactivity in electrophilic interactions .

Aryl Group on Carboxamide :

  • The 4-bromophenyl group in the target compound provides a balance between hydrophobicity and electronic effects, contrasting with the smaller 2-chlorophenyl (Analog 1) or bulkier 4-ethylphenyl (Analog 2). Bromine’s larger atomic radius may enhance π-π stacking interactions in biological targets .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (464.32 g/mol vs. 419.86–448.86 g/mol for analogs) suggests reduced solubility in aqueous media, which may necessitate formulation adjustments for in vivo studies.

Biological Activity

2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, a compound with the CAS number 903281-39-0, belongs to the indolizine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological significance, and potential therapeutic applications of this compound, focusing on its antimicrobial and anticancer properties.

  • Molecular Formula : C23H18BrN3O3
  • Molecular Weight : 464.3 g/mol
  • Structure : The compound features an indolizine core substituted with a bromophenyl and a methoxybenzoyl group.

Antimicrobial Activity

The compound has been evaluated for its in vitro antimicrobial activity against various bacterial strains and fungi. Studies indicate promising results against both Gram-positive and Gram-negative bacteria. For instance, a related study on indolizine derivatives showed significant antimicrobial effects, suggesting that structural modifications can enhance activity against specific pathogens .

Pathogen TypeActivity Observed
Gram-positive BacteriaEffective
Gram-negative BacteriaModerate
Fungal SpeciesLimited

Anticancer Activity

Research has demonstrated that 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide exhibits notable anticancer properties. In particular, it has been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), revealing its potential as an antiproliferative agent. The compound's mechanism involves inducing apoptosis and inhibiting cell migration, as supported by various assays including the Sulforhodamine B (SRB) assay .

Case Study Example :
In a study involving related indolizine compounds, one derivative exhibited an IC50 value of 1.73 μM against FaDu cells (hypopharyngeal carcinoma), indicating strong antiproliferative effects. The study utilized brightfield microscopy and DAPI staining to confirm cytotoxicity, alongside assays that demonstrated dose-dependent increases in apoptotic markers such as cleaved caspase-3 levels .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide with target proteins. These studies suggest that the compound may interact effectively with key enzymes involved in cancer progression and inflammation, such as COX-2, enhancing its therapeutic potential as both an anticancer and anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(4-bromophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis involves multi-step reactions:

  • Indolizine core formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres .
  • Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution (e.g., EDCI/DCC coupling) .
  • Benzoylation/methoxylation : Electrophilic aromatic substitution with benzoyl chloride and methoxybenzene derivatives under acidic/basic conditions .
    • Optimization : Key factors include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

  • Techniques :

  • NMR : 1^1H/13^{13}C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in indolizine core) .
  • Mass spectrometry (ESI) : Confirms molecular weight (e.g., observed [M+H]+^+ at m/z 398 for analogous indolizine derivatives) .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm1^{-1}) and N-H bonds (amine groups at ~3300 cm1^{-1}) .

Q. What preliminary biological assays are recommended to screen this compound’s bioactivity?

  • Antibacterial : Broth microdilution assays (MIC values against E. coli or S. aureus) .
  • Antioxidant :

  • Lipid peroxidation inhibition : Thiobarbituric acid reactive substances (TBARS) assay, with IC50_{50} comparisons to ascorbic acid .
  • Nitric oxide scavenging : Griess reagent-based quantification of NO radical inhibition .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Approach :

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent modifications .
  • Molecular docking : Screen against targets (e.g., bacterial enzymes or antioxidant pathway proteins) to prioritize synthetic targets .
    • Example : ICReDD’s workflow integrates reaction path searches and experimental feedback loops to optimize reaction conditions .

Q. How should researchers resolve contradictions in bioactivity data (e.g., moderate activity across assays)?

  • Analysis :

  • Dose-response curves : Confirm activity trends using triplicate measurements (mean ± SD) .
  • Cellular uptake studies : Assess membrane permeability (e.g., Caco-2 cell models) to rule out bioavailability limitations .
  • SAR comparisons : Benchmark against analogs (e.g., 4-fluorobenzoyl vs. 4-bromophenyl derivatives) to identify critical substituents .

Q. What strategies optimize synthetic yield for scaled-up production in academic settings?

  • Scale-up :

  • Continuous flow reactors : Enhance reproducibility and reduce reaction times for cyclization steps .
  • Automated purification : Flash chromatography systems with gradient elution for high-purity isolates .
    • Yield tracking : Monitor intermediates via TLC/HPLC to identify bottlenecks (e.g., incomplete benzoylation) .

Q. What mechanistic studies are warranted to elucidate this compound’s interaction with biological targets?

  • Enzyme inhibition assays : Measure IC50_{50} against COX-2 or NADPH oxidase to link antioxidant/anti-inflammatory effects .
  • Receptor binding : Radioligand displacement assays (e.g., for kinase targets) using 3^3H-labeled probes .
  • Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) to assess CYP450-mediated degradation .

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